molecular formula C19H15N3O2S B2668995 N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide CAS No. 872629-98-6

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide

Cat. No.: B2668995
CAS No.: 872629-98-6
M. Wt: 349.41
InChI Key: GOSBQWXSVCSNBL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method includes the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions, resulting in the formation of the imidazo[2,1-b][1,3]thiazole system . The reaction conditions often involve heating the reagent mixture in a suitable solvent, such as benzene, for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as microwave-assisted synthesis, can improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide can be compared with other imidazo[2,1-b][1,3]thiazole derivatives:

The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits, making it a versatile compound for various scientific research applications .

Properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c23-18(13-24-16-7-2-1-3-8-16)20-15-6-4-5-14(11-15)17-12-22-9-10-25-19(22)21-17/h1-12H,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSBQWXSVCSNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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